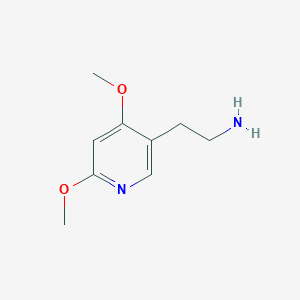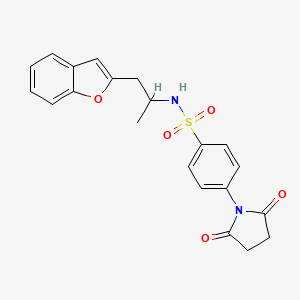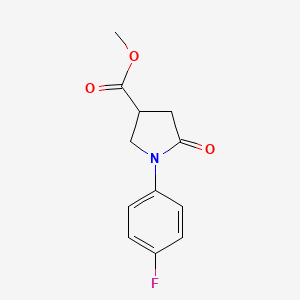
2-(4,6-Dimethoxypyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4,6-Dimethoxypyridin-3-yl)ethanamine is not directly discussed in the provided papers. However, the papers do provide insights into related pyridinyl compounds, which can help infer some aspects of the compound . For instance, the synthesis of similar pyridinol derivatives with methoxy groups and their antioxidant properties are reported . Additionally, the crystal structures of co-crystals involving pyridinyl ethane derivatives are described, which may offer some structural analogies . Lastly, experimental and theoretical studies on a complex pyridinyl compound provide a comprehensive analysis of its physical and chemical properties .
Synthesis Analysis
The synthesis of related compounds involves a low-temperature aryl bromide-to-alcohol conversion . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. The Baeyer-Villiger reaction is another synthetic route mentioned that could be relevant if an analogous strategy is required for introducing methoxy groups .
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, the crystal structures of related co-crystals suggest that hydrogen bonding plays a significant role in the molecular assembly . This information could be extrapolated to predict the potential hydrogen bonding interactions of this compound, especially if it were to form co-crystals with suitable partners.
Chemical Reactions Analysis
The reactivity of similar pyridinol compounds with peroxyl radicals indicates that these compounds can act as effective antioxidants . This suggests that this compound might also exhibit antioxidant properties, although specific reactivity would need to be experimentally confirmed.
Physical and Chemical Properties Analysis
The physical and chemical properties of a structurally complex pyridinyl compound have been thoroughly investigated using various spectroscopic and theoretical methods . These methods could be applied to this compound to determine its vibrational assignments, chemical shifts, molecular orbital energies, and other related properties. Theoretical calculations, such as Density Functional Theory (DFT), could predict various electronic properties of the compound, which would be valuable for understanding its reactivity and potential applications .
Wissenschaftliche Forschungsanwendungen
Targeted Synthesis for Corrosion Inhibition
A study by Das et al. (2017) on the synthesis of cadmium(II) Schiff base complexes, including derivatives similar to "2-(4,6-Dimethoxypyridin-3-yl)ethanamine," explored their application as corrosion inhibitors on mild steel. These complexes showed significant corrosion inhibition properties, which were analyzed using electrochemical impedance spectroscopy and potentiodynamic polarization methods. The study bridges inorganic chemistry with materials and corrosion engineering, highlighting the compound's utility in protecting metal surfaces from corrosion Das et al., 2017.
DNA Binding, Nuclease Activity, and Cytotoxicity Studies
Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, structurally related to "this compound," for their DNA binding, nuclease activity, and cytotoxic effects. The study revealed that these complexes exhibit a high propensity for DNA binding and possess significant nuclease activity, indicating potential therapeutic applications in targeting genetic materials within cells Kumar et al., 2012.
Ethylene Oligomerization Catalysts
Nyamato et al. (2016) synthesized nickel(II) complexes with (amino)pyridine ligands derived from "this compound" and explored their efficiency as catalysts in ethylene oligomerization. The study provided insights into the reactivity trends and the influence of complex structure on the ethylene oligomerization process, showcasing the compound's relevance in polymer production processes Nyamato et al., 2016.
Eigenschaften
IUPAC Name |
2-(4,6-dimethoxypyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZWCLQJJQFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256819-59-6 |
Source


|
| Record name | 2-(4,6-dimethoxypyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)


![2-(4-fluorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2522163.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)





![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)